2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a pyrimidinone core. It has been studied for its potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a pyrimidinone precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives, depending on the nature of the substituent .
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential as a drug candidate for Alzheimer’s disease and other conditions is being explored.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with Alzheimer’s disease. The molecular targets and pathways involved include the binding of the compound to the active site of acetylcholinesterase, preventing the enzyme from interacting with acetylcholine .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar structure but different substituents.
Levocetirizine EP Impurity F: A compound with a similar piperazine core but different functional groups.
Cetirizine ethyl ester dihydrochloride: A related compound used in antihistamines.
Uniqueness
2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential as a selective acetylcholinesterase inhibitor. This makes it a promising candidate for further research and development in the field of medicinal chemistry .
Properties
Molecular Formula |
C24H28N4O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H28N4O/c1-3-21-18(2)25-24(26-23(21)29)28-16-14-27(15-17-28)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,22H,3,14-17H2,1-2H3,(H,25,26,29) |
InChI Key |
WRLNJELJUDAFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.